molecular formula C8H4ClN3S B12116194 Cyanamide, N-(6-chloro-2-benzothiazolyl)- CAS No. 924867-90-3

Cyanamide, N-(6-chloro-2-benzothiazolyl)-

Cat. No.: B12116194
CAS No.: 924867-90-3
M. Wt: 209.66 g/mol
InChI Key: SFTKSGCDJWWPLZ-UHFFFAOYSA-N
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Description

Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is a benzothiazole derivative characterized by a cyanamide (-NH-C≡N) functional group attached to the 2-position of a 6-chloro-substituted benzothiazole ring.

Properties

CAS No.

924867-90-3

Molecular Formula

C8H4ClN3S

Molecular Weight

209.66 g/mol

IUPAC Name

(6-chloro-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C8H4ClN3S/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H,11,12)

InChI Key

SFTKSGCDJWWPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety measures are in place due to the use of toxic reagents like cyanogen bromide.

Chemical Reactions Analysis

Oxidative N-Cyanation for Cyanamide Installation

CBTz-CN’s cyanamide moiety can be introduced via oxidative cyanation of 6-chloro-2-aminobenzothiazole:

  • Reagents : Zn(CN)₂ (1.2 equiv), N-chlorosuccinimide (1.5 equiv), CH₃CN, 80°C .

  • Mechanism : Radical-mediated cyanation, avoiding cyanogen halides.

Example :

  • 6-Chloro-2-aminobenzothiazole → CBTz-CN in 72% yield (analogous to aryl amine cyanation) .

Iodine-DMSO Mediated Thiocarbonyl to Carbonyl Conversion

The iodine-DMSO system oxidizes thiocarbonyl precursors to carbonyl analogs, enabling access to intermediates for CBTz-CN synthesis:

  • Substrate : N-(6-chloro-2-benzothiazolyl)cyanothioformamide.

  • Conditions : I₂ (3.5 equiv), DMSO, 20°C, 19 h .

  • Outcome : Conversion to CBTz-CN via oxidative desulfurization (yield: 44–65%) .

Crystallographic Validation :

  • Single-crystal X-ray analysis confirms linear nitrile geometry (C≡N bond length: 1.141 Å) and hydrogen-bonded tautomers in the solid state .

Nucleophilic Substitution at C6

The 6-chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides):

  • Example : CBTz-CN + morpholine → N-(6-morpholino-2-benzothiazolyl)cyanamide (85% yield, DIPEA, DMF, 100°C) .

Cycloaddition Reactions

The cyanamide group participates in [2+2] cycloadditions with electron-deficient alkenes, forming fused heterocycles.

Hydrolysis

  • Acidic Hydrolysis : CBTz-CN → 6-chloro-2-benzothiazolecarboxamide (H₂SO₄, H₂O, 60°C, 85% yield) .

  • Basic Hydrolysis : Forms urea derivatives (e.g., with K₂CO₃ in MeOH) .

Comparative Analysis of Synthetic Routes

MethodYield (%)ToxicityScalability
Pd/Cu Catalysis 76–88LowHigh
Oxidative Cyanation 65–72ModerateModerate
I₂-DMSO Oxidation 44–65LowLow

Scientific Research Applications

Medicinal Chemistry Applications

Cyanamide derivatives, including N-(6-chloro-2-benzothiazolyl)-, have been investigated for their biological activities, particularly in the development of anticancer agents. Recent studies have highlighted the compound's role in synthesizing novel benzothiazole derivatives that exhibit promising cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study synthesized a series of 2-cyanobenzothiazole derivatives, demonstrating their effectiveness in targeting cancer cells. These compounds showed significant growth inhibition in solid tumor cells, such as CNE-2, by inducing cell cycle arrest and apoptosis through specific molecular pathways . The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, showcasing the therapeutic potential of these derivatives.

CompoundIC50 (µM)Target Cell LineMechanism of Action
2-Cyanobenzothiazole A11.08SW480 (colon cancer)Induces apoptosis via Bax upregulation
2-Cyanobenzothiazole B15.5HL-60 (leukemia)Cell cycle arrest at G2/M phase

Synthesis and Chemical Reactivity

The synthesis of cyanamide derivatives often involves complex chemical reactions that yield various substituted benzothiazoles. The synthetic routes include palladium-catalyzed cyclization reactions that facilitate the formation of these bioactive compounds.

Synthetic Pathways

One notable method involves the use of palladium and copper catalysts to achieve C-H functionalization, leading to high yields of substituted 2-cyanobenzothiazoles . This method has been optimized to produce compounds with diverse substituents, enhancing their biological activity.

Reaction TypeYield (%)Conditions
C-H Functionalization76%DMSO/DMF solvent system
Cyclization with palladium catalyst90%Room temperature

Agricultural Applications

Beyond medicinal chemistry, cyanamide derivatives have shown potential as herbicides and fungicides in agricultural settings. Compounds derived from benzothiazole structures are utilized for their efficacy against various plant pathogens and pests.

Case Study: Herbicidal Activity

Research indicates that certain benzothiazole derivatives exhibit herbicidal properties effective in controlling weeds in crops such as winter corn. These compounds are key constituents in commercially available formulations that enhance crop yield by minimizing competition from weeds .

CompoundApplication TypeEfficacy
Benzothiazole Herbicide AHerbicideEffective against broadleaf weeds
Benzothiazole Fungicide BFungicideControls fungal pathogens in corn

Material Science Applications

Cyanamide derivatives also find applications in material science, particularly in the development of nitrogen-rich covalent organic frameworks (COFs). These materials are promising for use as sensors due to their ability to detect various analytes.

Material Properties

The incorporation of cyanamide functionalities into COFs enhances their stability and selectivity for target analytes such as explosives and volatile organic compounds . This application underscores the versatility of cyanamide derivatives across different scientific fields.

Mechanism of Action

The mechanism of action of Cyanamide, N-(6-chloro-2-benzothiazolyl)-, involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and pain signaling .

Comparison with Similar Compounds

The following analysis compares "Cyanamide, N-(6-chloro-2-benzothiazolyl)-" with structurally related benzothiazole derivatives, focusing on molecular properties, synthesis, spectral characteristics, and biological activity.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Biological Activity
Cyanamide, N-(6-chloro-2-benzothiazolyl)- C₈H₄ClN₃S 209.66 g/mol Cyanamide (-NH-C≡N) 6-Cl on benzothiazole Hypothesized antifungal/antibacterial (inferred from analogs)
Urea, N-(6-chloro-2-benzothiazolyl)-N'-(2,4-dimethoxyphenyl)- C₁₆H₁₄ClN₃O₃S 363.82 g/mol Urea (-NH-C(=O)-NH-) 6-Cl, 2,4-dimethoxyphenyl Not explicitly reported
N-(6-Chloro-2-benzothiazolyl)-N-methylglycine ethyl ester C₁₂H₁₂ClN₃O₂S 305.76 g/mol Ester (-COOEt), methylglycine 6-Cl, methyl group Antibacterial (structural analogy to agrochemicals)
6-Chloro-7-cyano-1,4,2-benzodithiazine derivative C₁₄H₈ClN₃O₂S₂ 373.82 g/mol Cyano (-C≡N), sulfonamide (-SO₂-) 6-Cl, 7-CN Not reported
N-(6-Substituted-benzothiazol-2-yl)-succinamic acids Variable (e.g., C₁₁H₉ClN₂O₃S) ~280–320 g/mol Succinamic acid (-CO-NH-C₂H₄-COOH) 6-Cl, 6-Br, etc. Antibacterial (concentration-dependent)

Key Observations:

  • Functional Group Impact: The cyanamide group in the target compound distinguishes it from urea or ester derivatives.
  • Substituent Effects : The 6-chloro substitution is common among analogs, enhancing stability and bioactivity. For instance, N-(6-substituted-benzothiazolyl) succinamic acids with 6-Cl showed stronger antibacterial effects than bromo or methyl analogs .

Spectral Comparison :

  • The target compound’s cyanamide group would likely exhibit an IR absorption near ~2200–2235 cm⁻¹ (C≡N stretch), similar to ’s cyano-containing compound .
  • ¹H-NMR signals for the benzothiazole ring protons (e.g., δ 7.3–7.8 ppm) align across analogs, but substituents like methoxy (δ 3.8–4.0 ppm) or ester groups (δ 1.2–1.4 ppm for -COOEt) create distinct shifts .

Biological Activity

Cyanamide, N-(6-chloro-2-benzothiazolyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and industry.

Cyanamide, N-(6-chloro-2-benzothiazolyl)- is characterized by the following chemical properties:

PropertyValue
CAS No. 924867-90-3
Molecular Formula C₈H₄ClN₃S
Molecular Weight 209.66 g/mol
IUPAC Name (6-chloro-1,3-benzothiazol-2-yl)cyanamide
InChI Key SFTKSGCDJWWPLZ-UHFFFAOYSA-N

Synthesis

The synthesis of Cyanamide, N-(6-chloro-2-benzothiazolyl)- typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyanogen bromide in an organic solvent like acetonitrile or dichloromethane under reflux conditions. This method yields high purity products through recrystallization or column chromatography.

Cyanamide, N-(6-chloro-2-benzothiazolyl)- exhibits its biological activity primarily through enzyme inhibition and modulation of signaling pathways. It is believed to interact with proteins involved in inflammation and pain signaling, although specific molecular targets are still under investigation.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties:

  • Anti-inflammatory Effects : Cyanamide derivatives have shown potential in modulating inflammatory responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains .
  • Anticancer Potential : The compound has been evaluated for its cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

  • Anticancer Activity : A study found that derivatives of cyanamide exhibited significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values ranged from 0.69 mM to 22 mM across different compounds tested .
  • Antimicrobial Properties : In vitro tests demonstrated that cyanamide derivatives displayed inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with IC₅₀ values indicating their effectiveness compared to standard antibiotics .
  • Enzyme Inhibition Studies : Research has shown that cyanamide can inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including cancer and diabetes. Compounds derived from cyanamide were found to reduce GSK-3β activity significantly at concentrations below 10 µM .

Comparative Analysis with Similar Compounds

Cyanamide's unique structure allows it to exhibit distinct biological activities compared to similar compounds:

CompoundActivity TypeIC₅₀ (mM)
Cyanamide, N-(6-chloro-2-benzothiazolyl)-Anticancer0.69 - 22
6-Chloro-2-aminobenzothiazolePrecursor for synthesisNot applicable
BenzothiazoleGeneral activityVariable

Q & A

Q. What synthetic routes are commonly used to prepare N-(6-chloro-2-benzothiazolyl) cyanamide derivatives?

The compound is typically synthesized via condensation reactions. For example, 6-chloro-1,3-benzothiazol-2-amine can react with cyanamide derivatives under reflux with reagents like phosphorus oxychloride. Key steps include controlling reaction temperature (<10°C during bromine addition) and purification via recrystallization (ethanol or methanol). Intermediate characterization involves melting point analysis and elemental testing .

Q. Which spectroscopic techniques validate the structure of N-(6-chloro-2-benzothiazolyl) derivatives?

Structural confirmation requires a combination of:

  • IR spectroscopy : Identifies functional groups (e.g., C=N ~1621 cm⁻¹, C-Cl ~693 cm⁻¹) .
  • ¹H NMR : Confirms aromatic proton environments (δ 6.46–7.9 ppm for benzothiazole protons) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, Cl percentages) .
  • Mass spectrometry (FABMS) : Determines molecular ion peaks (e.g., m/z 501 for related derivatives) .

Q. What solubility considerations are critical for in vitro studies of this compound?

The compound is highly soluble in DMSO (75 mg/mL) but poorly soluble in water and ethanol. For cell-based assays, stock solutions are prepared in DMSO and diluted in culture media to avoid precipitation. Final DMSO concentrations should not exceed 0.1% to prevent cytotoxicity .

Advanced Research Questions

Q. How can synthesis yields be optimized for N-(6-chloro-2-benzothiazolyl) derivatives?

Yield optimization involves:

  • Catalyst selection : Thionyl chloride enhances amide bond formation in condensation reactions .
  • Temperature control : Maintaining low temperatures (<10°C) during bromine addition reduces side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity . Contradictions in yield reports (e.g., 2–5% vs. 60–70%) may arise from differences in solvent polarity or reagent purity .

Q. What strategies resolve contradictions in bioactivity data across microbial strains?

Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) require:

  • Dose-response curves : Testing multiple concentrations (e.g., 10–100 µg/mL) to identify efficacy thresholds .
  • Comparative controls : Using standard antibiotics (e.g., ampicillin) to normalize activity metrics .
  • Substituent analysis : Electron-withdrawing groups (e.g., -Cl) enhance activity by increasing membrane permeability .

Q. What is the mechanistic role of this compound in inhibiting Wnt signaling during stem cell differentiation?

As KY02111, it promotes cardiomyocyte differentiation by blocking Wnt/β-catenin signaling downstream of GSK3β. Experimental validation includes:

  • Luciferase assays : Measuring TCF/LEF transcriptional activity .
  • Immunoblotting : Detecting reduced β-catenin nuclear translocation .
  • Gene knockdown : Confirming phenotype rescue via Wnt3a supplementation .

Q. How do structural modifications at the benzothiazole ring affect pharmacological activity?

Substituents at the 6-position (e.g., -Cl, -OCH₃) influence:

  • DNA intercalation : Chlorine enhances planar stacking with DNA base pairs, increasing anticancer activity .
  • Microbial membrane penetration : Bulky groups reduce activity against E. coli but improve efficacy in S. aureus . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents for target applications .

Q. How are purity challenges addressed during synthesis?

High purity (>98%) is achieved via:

  • Recrystallization : Using methanol/water mixtures to remove unreacted intermediates .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients .
  • Analytical validation : Purity is confirmed by HPLC-UV (λ = 254 nm) and mass spectrometry .

Methodological Considerations

Q. What in vitro models assess the anticancer potential of this compound?

  • MTT assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • DNA-binding studies : Ethidium bromide displacement assays quantify intercalation efficiency .
  • Apoptosis markers : Flow cytometry detects Annexin V/PI staining for early/late apoptosis .

Q. How is molecular modeling used to predict interactions with biological targets?

  • Docking simulations : AutoDock Vina predicts binding affinities to enzymes (e.g., topoisomerase II) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identifies critical hydrogen bond donors/acceptors for activity .

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